6-(BENZYLOXY)-5-NITROPYRIMIDINE-2,4-DIAMINE
Description
6-(Benzyloxy)-5-nitropyrimidine-2,4-diamine (CAS: 160948-33-4) is a pyrimidine derivative characterized by a benzyloxy substituent at the 6-position and a nitro group at the 5-position of the pyrimidine ring, with amine groups at the 2- and 4-positions (Figure 1). Its synthesis typically involves nucleophilic substitution or coupling reactions, as evidenced by related pyrimidine derivatives in the literature .
Properties
CAS No. |
127116-64-7 |
|---|---|
Molecular Formula |
C11H11N5O3 |
Molecular Weight |
261.24 g/mol |
IUPAC Name |
5-nitro-6-phenylmethoxypyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H11N5O3/c12-9-8(16(17)18)10(15-11(13)14-9)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,12,13,14,15) |
InChI Key |
VLVHHGNPHBVEIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=C2[N+](=O)[O-])N)N |
Origin of Product |
United States |
Biological Activity
6-(Benzyloxy)-5-nitropyrimidine-2,4-diamine, a derivative of pyrimidine, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound is characterized by two amino groups and a nitro group, which contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The structural formula of this compound can be depicted as follows:
This compound features:
- Two amino groups at positions 2 and 4.
- A benzyloxy group at position 6.
- A nitro group at position 5.
These functional groups play a crucial role in the compound's biological activity, particularly in modulating enzymatic interactions and cellular pathways.
Anticancer Properties
Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism of action may involve the inhibition of specific kinases or other molecular targets that are critical for cell proliferation and survival. For instance, studies have shown that this compound can modulate signaling pathways related to cancer progression, enhancing its potential as an anticancer agent .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Enzyme Inhibition
The compound has also been studied for its ability to inhibit the human enzyme O6-alkylguanine-DNA alkyltransferase (AGT) . AGT is crucial for DNA repair, especially in cells exposed to alkylating agents commonly used in chemotherapy. By inhibiting AGT, this compound may enhance the efficacy of these agents in cancer treatment .
While detailed mechanisms remain under investigation, preliminary studies suggest that the biological activity of this compound may be attributed to:
- Nucleophilic substitutions facilitated by the amino groups.
- Interaction with DNA repair pathways , particularly through AGT inhibition.
- Potential modulation of kinase signaling pathways involved in cell survival and proliferation .
Case Studies
Recent studies have explored various derivatives of pyrimidines, including this compound. One notable case involved the synthesis and testing of several analogs that demonstrated improved biological profiles compared to the parent compound. These studies utilized techniques such as molecular docking and enzymatic assays to elucidate binding affinities and mechanisms of action.
Table 2: Comparison of Biological Activities of Pyrimidine Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-4-pyrimidinol | Contains an amino group at position 2 | Antiproliferative activity |
| 5-Amino-2-methylpyrimidine | Methyl substitution at position 5 | Kinase inhibition |
| This compound | Nitro group addition enhances activity | Cytotoxic effects against cancers |
Scientific Research Applications
Medicinal Chemistry
6-(Benzyloxy)-5-nitropyrimidine-2,4-diamine has been studied for its potential as:
- Anticancer Agent : Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. Its mechanism may involve the inhibition of specific kinases or other molecular targets related to cell proliferation and survival .
- Antimicrobial Activity : Studies have shown that derivatives of this compound can demonstrate significant antimicrobial properties, making them candidates for further development as antibacterial agents .
Enzyme Inhibition
The compound has been investigated as an inhibitor of the human enzyme O6-alkylguanine-DNA alkyltransferase (AGT), which plays a crucial role in DNA repair mechanisms. Inhibiting AGT could enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage induced by alkylating agents .
Organic Synthesis
This compound serves as a valuable building block for synthesizing more complex molecules. It can undergo various chemical reactions, such as:
- Reduction : The nitro group can be reduced to an amine, leading to derivatives with potentially enhanced biological properties.
- Substitution Reactions : The compound can participate in nucleophilic or electrophilic substitutions, allowing for the development of new derivatives with tailored activities .
Antimicrobial Studies
A series of derivatives were tested against various bacterial strains, revealing that modifications at the pyrimidine ring can enhance antimicrobial efficacy. For example, compounds with additional substituents showed improved inhibitory effects against resistant strains .
Cancer Cell Line Testing
In vitro studies on cancer cell lines demonstrated that this compound could inhibit cell growth through apoptosis induction in treated cells. This suggests its potential as an anticancer agent .
Pain Model Evaluations
In vivo studies using rat models for inflammatory pain showed that derivatives similar to this compound significantly reduced pain responses. This indicates their potential use in analgesic therapies .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Key Research Findings
Reactivity and Synthetic Challenges: The benzyloxy group in this compound facilitates nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions, similar to chloro- or bromo-substituted analogues (e.g., 20c in ). However, the nitro group at C5 deactivates the ring, requiring harsh conditions for further modifications . In contrast, hydroxylated derivatives like 2-amino-4,6-dihydroxy-5-nitropyrimidine exhibit higher solubility in aqueous media but lower stability under acidic conditions due to protonation of hydroxyl groups .
Biological Activity: Pyrido-pyrimidine derivatives (e.g., MXA) demonstrate enhanced binding affinity to kinase targets compared to simple pyrimidines, attributed to their fused ring systems and planar geometry . The 5-nitrophenyl substituent in 6-ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine may confer redox activity, a property less pronounced in the benzyloxy analogue .
Physicochemical Properties: Lipophilicity (logP) trends: Benzyloxy (2.1) > methoxybenzyl (1.8) > hydroxyl (0.5) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(benzyloxy)-5-nitropyrimidine-2,4-diamine, and how can reaction progress be monitored experimentally?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-nitropyrimidine precursors with benzyloxy-containing reagents under controlled conditions (e.g., reflux in xylene with triphenylphosphine) is a common approach. Reaction progress is monitored using IR spectroscopy , where the disappearance of nitrosyl (NO) or nitro (NO₂) peaks (e.g., at ~1500–1350 cm⁻¹) confirms conversion. Color changes (e.g., purple to blue-green during amidation) also serve as visual indicators .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Key techniques include:
- ¹H/¹³C-NMR : To confirm hydrogen/carbon environments (e.g., aromatic protons at δ 7.0–8.5 ppm, amine protons at δ 4.0–6.0 ppm).
- IR Spectroscopy : Identifies nitro (NO₂) stretches (~1520–1350 cm⁻¹) and amine N–H vibrations (~3300–3500 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₂N₄O₃).
Cross-referencing with analogs (e.g., pyrido[2,3-d]pyrimidines) ensures structural consistency .
Q. How does the nitro group at position 5 influence the compound’s chemical reactivity?
- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks (e.g., amidation or reduction). For instance, reduction with NaBH₄ or catalytic hydrogenation converts the nitro group to an amine, altering biological activity. Comparative studies with non-nitrated analogs (e.g., 6-ethyl-5-phenylpyrimidine-2,4-diamine) highlight its role in directing reactivity .
Advanced Research Questions
Q. What mechanistic insights explain contradictory yields in reductive cyclization reactions involving this compound?
- Methodological Answer : Yield discrepancies arise from purification challenges (e.g., strong adsorption on silica gel during chromatography) and side reactions (e.g., over-reduction of nitro groups). Evidence shows bypassing purification by directly treating crude intermediates (e.g., amide 19) with triphenylphosphine improves yields from <50% to ~50% overall. Optimizing solvent systems (e.g., xylene vs. toluene) and reaction times mitigates side-product formation .
Q. How do substituents on the benzyloxy group affect the compound’s biological activity?
- Methodological Answer : Substituents modulate lipophilicity and steric effects, impacting enzyme binding. For example:
- Methoxy groups (e.g., 3,5-dimethoxybenzyl in analogs) enhance CDK inhibition via hydrophobic interactions.
- Halogenation (e.g., chloro derivatives) increases cytotoxicity but may reduce solubility.
Structure-activity relationship (SAR) studies using analogs (e.g., 6-phenyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine) reveal substituent-dependent IC₅₀ variations in kinase assays .
Q. What computational strategies predict the compound’s binding affinity for cyclin-dependent kinases (CDKs)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with CDK ATP-binding pockets. Key steps:
Prepare the compound’s 3D structure (e.g., using Gaussian for geometry optimization).
Dock into CDK2/4/6 crystal structures (PDB: 1H1Q, 2W96).
Analyze binding energies (ΔG) and hydrogen bonds (e.g., with Asp86, Lys89).
Validation against experimental IC₅₀ data from kinase inhibition assays ensures reliability .
Data Analysis and Interpretation
Q. How to resolve conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer : Stability varies with substituents and reaction media. For example:
- Nitro group stability : Degrades in strong acids (e.g., HCl > 2M) but remains intact in buffered solutions (pH 4–6).
- Benzyloxy cleavage : Occurs under H₂/Pd-C in ethanol but not in THF.
Controlled experiments using HPLC-MS to track degradation products (e.g., nitro→amine conversion) clarify conditions for handling .
Q. What experimental designs differentiate between electronic and steric effects in substitution reactions?
- Methodological Answer : Use Hammett plots to correlate substituent σ values with reaction rates (electronic effects). Steric effects are isolated by comparing ortho- vs. para-substituted benzyloxy analogs (e.g., 3,4,5-trimethoxy vs. 4-methoxy). Kinetic studies (e.g., pseudo-first-order conditions) and X-ray crystallography of transition-state analogs provide complementary evidence .
Comparative Studies
Q. How does this compound compare to pyrido[2,3-d]pyrimidine derivatives in terms of synthetic complexity?
- Methodological Answer : The pyrido[2,3-d]pyrimidine scaffold (e.g., COQ and CP7 in ) requires multi-step annulation (e.g., cyclocondensation of aminopyridines with aldehydes), whereas the simpler pyrimidine core here allows direct functionalization. Yield comparisons (e.g., 50% for this compound vs. 30–40% for pyrido derivatives) highlight trade-offs between complexity and efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
